8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
CAS No.: 1388025-60-2
Cat. No.: VC8427250
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1388025-60-2 |
---|---|
Molecular Formula | C9H8FNO2 |
Molecular Weight | 181.16 g/mol |
IUPAC Name | 8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13) |
Standard InChI Key | ZNEQAODRACCFFJ-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C(C=CC(=C21)O)F |
Canonical SMILES | C1CC(=O)NC2=C(C=CC(=C21)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the tetrahydroquinolinone family, characterized by a partially hydrogenated quinoline core. The fluorine atom at the 8-position and hydroxyl group at the 5-position introduce electronic and steric modifications that influence reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 181.16 g/mol | |
CAS Registry Number | 1388025-60-2 | |
IUPAC Name | 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
The saturated ring system reduces aromaticity compared to quinoline, potentially enhancing solubility in polar solvents. Computational models predict a puckered conformation for the tetrahydro ring, with the fluorine and hydroxyl groups adopting equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
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Cyclization of Fluorinated Anilines:
Fluorinated aniline derivatives may undergo acid-catalyzed cyclization with keto esters to form the tetrahydroquinolinone core. For example, reacting 5-fluoro-2-aminophenol with ethyl acetoacetate under Dean-Stark conditions could yield the target compound after hydrogenation . -
Hydrogenation of Quinolinones:
Fully aromatic precursors like 8-fluoro-5-hydroxyquinolin-2(1H)-one (CAS: 1883750-00-2) might be partially hydrogenated using catalysts such as palladium on carbon. This method preserves functional groups while saturating the pyridine ring. -
Enzymatic Hydroxylation:
Biocatalytic approaches using cytochrome P450 enzymes could introduce the hydroxyl group regioselectively at position 5, though this remains speculative without experimental validation .
Raw Materials and Byproducts
Key starting materials likely include:
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5-Fluoro-2-nitrophenol: For introducing the fluorine and hydroxyl groups during ring assembly.
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Ethyl 3-oxobutanoate: A common cyclization partner in Knorr quinoline syntheses.
Potential byproducts involve regioisomeric tetrahydroquinolinones or over-hydrogenated derivatives, necessitating chromatographic purification .
Physicochemical Properties
Thermodynamic Parameters
Available data from ChemicalBook and Chemsrc indicate:
Property | Value | Uncertainty | Source |
---|---|---|---|
Melting Point | Not reported | - | |
Boiling Point | Not reported | - | |
Density | Not reported | - | |
LogP (Octanol-Water) | Estimated 1.2–1.8 | ±0.3 |
The hydroxyl and carbonyl groups confer moderate polarity, suggesting solubility in DMSO (>10 mg/mL) and limited aqueous solubility (<1 mg/mL at pH 7) .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C based on analogous tetrahydroquinolinones .
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pH Sensitivity: The hydroxyl group (pKa ~10) and lactam nitrogen (pKa ~3) enable zwitterionic forms in physiological buffers .
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Photoreactivity: Fluorine substitution may reduce UV absorption compared to non-halogenated analogs, but prolonged light exposure should be avoided .
Applications and Research Utility
Materials Science
Potential uses include:
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